molecular formula C18H21NO2 B1518589 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid CAS No. 1157325-19-3

4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid

Cat. No. B1518589
M. Wt: 283.4 g/mol
InChI Key: QRRAMXGTVIWMAF-UHFFFAOYSA-N
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Description

The compound “4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid” is a chemical compound with the CAS Number: 1157325-19-3 . It has a molecular weight of 283.37 . The IUPAC name for this compound is 4-{[1-(2,5-dimethylphenyl)ethyl]amino}-3-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO2/c1-11-5-6-12(2)16(9-11)14(4)19-17-8-7-15(18(20)21)10-13(17)3/h5-10,14,19H,1-4H3,(H,20,21) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Human Exposure and Metabolism of Parabens

  • Human Exposure Assessment : A study highlighted the detection of parabens and their metabolites in urine and blood samples from Chinese university students. The research indicated that urinary concentrations could serve as reliable predictors of human exposure to parabens, with notable gender-related differences observed in urinary levels of these compounds (Zhang et al., 2020).
  • Correlation and Biomarkers : Research on the correlation of parabens in various biological samples highlighted the importance of specific parabens as biomarkers for exposure assessment. For instance, significant correlations were observed between certain parabens and their hydroxylated metabolites in urine, suggesting their potential utility in monitoring human exposure (Yu et al., 2021).
  • Metabolite Analysis for Exposure Assessment : Another study emphasized the identification of alkyl protocatechuates (metabolites of parabens) in human urine, proposing these metabolites as alternative biomarkers for assessing exposure to parabens. This research also noted the potential differences in the metabolism of parabens between children and adults (Wang & Kannan, 2013).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-[1-(2,5-dimethylphenyl)ethylamino]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-11-5-6-12(2)16(9-11)14(4)19-17-8-7-15(18(20)21)10-13(17)3/h5-10,14,19H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRAMXGTVIWMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC2=C(C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid

CAS RN

1157325-19-3
Record name 4-{[1-(2,5-dimethylphenyl)ethyl]amino}-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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